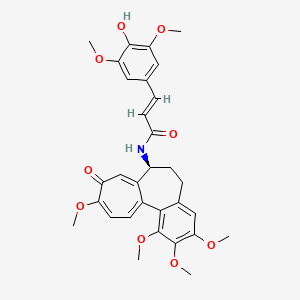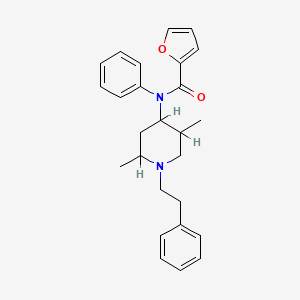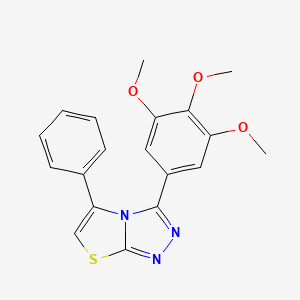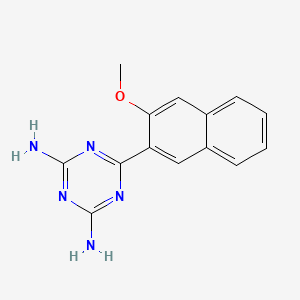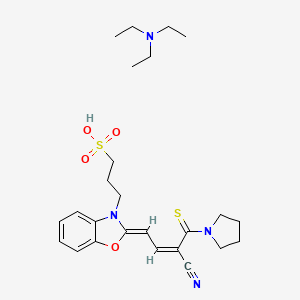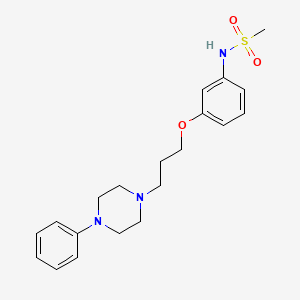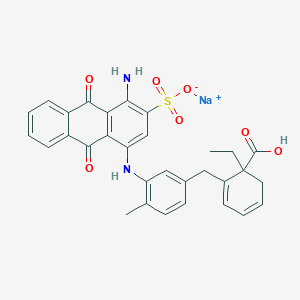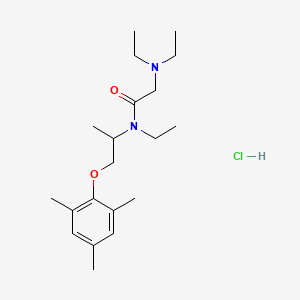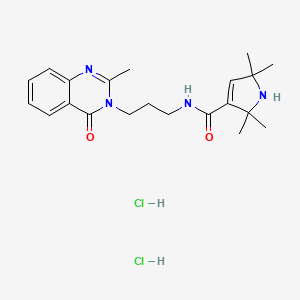
Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of benzimidazole derivatives allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of benzimidazole derivatives, including Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and allows for the easy separation of the desired compounds using hexane and water .
Chemical Reactions Analysis
Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite, hydrogen peroxide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzimidazole derivatives have shown promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines . Additionally, these compounds have been investigated for their antimicrobial, antiviral, and antiparasitic activities .
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets and pathways within biological systems. Benzimidazole derivatives are known to inhibit various enzymes and proteins involved in critical cellular processes . For example, they may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division . Additionally, these compounds can interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- can be compared to other benzimidazole derivatives, such as 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole . While these compounds share a common benzimidazole core, their unique substituents confer different biological activities and properties . For example, the presence of a nitro group in Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- enhances its anticancer activity compared to other derivatives . Similar compounds include 4-methoxy-N-(4-methylbenzyl)benzamide and 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide .
Properties
CAS No. |
103706-83-8 |
|---|---|
Molecular Formula |
C16H14N4O4 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
4-methoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H14N4O4/c1-24-13-5-2-11(3-6-13)16(21)18-10-19-9-17-14-7-4-12(20(22)23)8-15(14)19/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
YCNHYZJONVYCSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


